6-benzyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
6-Benzyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a dihydropyrimidinone derivative characterized by a benzyl group at position 6 and a para-methylphenyl (p-tolyl) substituent at position 3.
Properties
IUPAC Name |
6-benzyl-4-(4-methylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-13-7-9-15(10-8-13)18-17-16(21-20(25)22-18)12-23(19(17)24)11-14-5-3-2-4-6-14/h2-10,18H,11-12H2,1H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSSJOREUDLAMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CN(C3=O)CC4=CC=CC=C4)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other pyrimidine derivatives, it may interact with its targets by binding to the active site and inhibiting the enzyme’s activity. This can lead to changes in the cell cycle and potentially halt the proliferation of cells.
Biochemical Pathways
The compound likely affects the cell cycle regulation pathway due to its potential inhibition of CDK2. This can lead to downstream effects such as cell cycle arrest and apoptosis.
Pharmacokinetics
The lipophilicity of similar compounds allows them to easily diffuse into cells, which could impact the compound’s bioavailability
Result of Action
The result of the compound’s action could potentially be cell cycle arrest and apoptosis, given its potential inhibition of CDK2. This could make the compound useful in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets. The compound’s lipophilicity may also influence its distribution within the body and its ability to cross biological barriers.
Biological Activity
6-benzyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a synthetic compound belonging to the class of pyrimidine derivatives. This compound has garnered attention for its potential pharmacological activities, including its effects on various biological pathways. The following sections will provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 6-benzyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione includes a pyrimidine core fused with a pyrrolo ring system. Its molecular formula is , and it features both a benzyl and a p-tolyl group which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 350.40 g/mol |
| IUPAC Name | 6-benzyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:
- Enzyme Inhibition : It has been shown to inhibit phosphodiesterase enzymes, which play a crucial role in cellular signaling pathways. This inhibition can lead to increased levels of cyclic AMP (cAMP), affecting downstream signaling processes.
- Gene Expression Modulation : The compound influences gene expression by interacting with transcription factors such as NF-kB and ATF4. This interaction can lead to anti-inflammatory and anti-apoptotic effects.
- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties by inhibiting viral replication through interference with viral enzymes.
Biological Activity Overview
Research has indicated a range of biological activities associated with 6-benzyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione:
- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation in vitro. Specific studies have reported IC50 values indicating effective concentrations for inhibiting growth in various cancer cell lines.
- Anti-inflammatory Effects : By modulating inflammatory pathways and reducing cytokine release, this compound may serve as a therapeutic agent in inflammatory diseases.
- Neuroprotective Effects : Evidence suggests that it may protect neuronal cells from apoptosis induced by oxidative stress.
Case Studies
Several studies have documented the biological effects of this compound:
- Anticancer Activity : In a study evaluating its effects on breast cancer cells (MDA-MB-231), the compound exhibited significant cytotoxicity with an IC50 value of 15 µM after 48 hours of treatment. This suggests that it could be further developed as an anticancer agent.
- Inflammation Model : In an animal model of arthritis, administration of the compound resulted in reduced paw swelling and lower levels of pro-inflammatory cytokines compared to controls.
- Neuroprotection : In vitro studies using neuronal cell lines demonstrated that treatment with the compound reduced cell death by 30% under oxidative stress conditions.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The biological and physicochemical properties of dihydropyrimidinones are highly dependent on substituents at positions 4 and 4. Below is a comparative analysis of key analogs:
Physicochemical Properties
- Melting Points :
- Chromatographic Behavior :
- Similar Rf values (0.41) for Compounds 4a and 4j suggest comparable polarity despite differing substituents, possibly due to counterbalancing effects of methoxy and hydroxyl groups .
Q & A
Basic: What are the optimal synthetic routes for preparing 6-benzyl-4-(p-tolyl)-pyrrolo[3,4-d]pyrimidine-2,5-dione?
Methodological Answer:
The synthesis typically involves multi-step procedures starting with barbituric acid derivatives and substituted aromatic precursors. Key steps include:
- Cyclocondensation : Reacting barbituric acid with p-tolyl-substituted aldehydes under acidic conditions to form the pyrimidine ring .
- Functionalization : Introducing the benzyl group via nucleophilic substitution or alkylation reactions, often using benzyl halides in the presence of a base (e.g., K₂CO₃) .
- Purification : Recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity .
Critical Parameters : Temperature control (60–80°C for cyclocondensation), solvent choice (DMF for solubility), and catalyst selection (p-TsOH for acid catalysis) are crucial for yield optimization .
Advanced: How can researchers resolve contradictions in reported biological activities across structurally similar derivatives?
Methodological Answer:
Contradictions often arise from variations in substituents or assay conditions. A systematic approach includes:
- Structure-Activity Relationship (SAR) Studies : Compare bioactivity data for derivatives with differing substituents (e.g., fluorophenyl vs. hydroxyphenyl groups) to identify critical functional groups .
- Assay Standardization : Replicate studies under controlled conditions (e.g., fixed IC₅₀ measurement protocols for enzyme inhibition). For example, PARP inhibition assays should use identical enzyme isoforms and substrate concentrations .
- Computational Modeling : Perform molecular docking to assess binding affinity differences caused by structural modifications (e.g., benzyl vs. phenethyl groups) .
Basic: Which spectroscopic methods are most reliable for confirming the compound’s structural integrity?
Methodological Answer:
- ¹H/¹³C NMR : Confirm the presence of the benzyl group (δ 4.5–5.0 ppm for CH₂ protons) and p-tolyl aromatic protons (δ 7.2–7.4 ppm). Carbonyl signals (C=O) appear at δ 165–175 ppm .
- IR Spectroscopy : Detect key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
- X-ray Crystallography : Resolve the fused bicyclic system and confirm stereochemistry, particularly for chiral centers in the pyrrolidine ring .
Advanced: How to design experiments to evaluate PARP inhibition potential?
Methodological Answer:
- In Vitro Enzyme Assays : Use recombinant PARP-1/2 enzymes with NAD⁺ and biotinylated substrates. Measure IC₅₀ via ELISA or fluorescence-based detection .
- Cell-Based Models : Treat PARP-overexpressing cancer cells (e.g., BRCA-mutant lines) and assess DNA repair inhibition via γH2AX foci quantification .
- Controls : Include known PARP inhibitors (e.g., olaparib) and negative controls (e.g., catalytically inactive enzyme mutants) .
Basic: What strategies optimize reaction yield and purity during synthesis?
Methodological Answer:
- Solvent Optimization : Use DMF or DMSO for high solubility of intermediates .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., p-TsOH) to accelerate cyclocondensation .
- Workup Procedures : Employ aqueous washes (NaHCO₃ for acid removal) and drying agents (MgSO₄) to minimize impurities .
Advanced: What strategies improve blood-brain barrier (BBB) penetration for neuroprotection studies?
Methodological Answer:
- LogP Optimization : Modify substituents (e.g., replace hydroxyl groups with fluorine) to achieve LogP 2–3, enhancing lipid solubility .
- Prodrug Design : Introduce ester moieties to increase passive diffusion, with enzymatic cleavage in the CNS .
- In Vivo Models : Use rodent BBB permeability assays (e.g., brain/plasma ratio measurements after intravenous administration) .
Basic: How to assess the compound’s stability under various storage conditions?
Methodological Answer:
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
- Light Sensitivity : Expose to UV light (254 nm) and track photodegradation products using LC-MS .
- Long-Term Storage : Recommend desiccated storage at –20°C in amber vials to prevent hydrolysis and oxidation .
Advanced: How can computational methods aid in target identification?
Methodological Answer:
- Molecular Docking : Screen against protein databases (e.g., PDB) to identify potential targets (e.g., PARP, dopamine receptors) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100 ns to assess binding stability and conformational changes .
- Pharmacophore Modeling : Map essential interaction features (e.g., hydrogen bond donors/acceptors) to guide analog design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
